2-(7-Cyano-1H-indol-1-yl)acetic acid: CRTH2 Antagonism versus 5-Cyano Positional Isomer
2-(7-Cyano-1H-indol-1-yl)acetic acid is explicitly claimed as a CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonist, with the C7 cyano group identified as a critical pharmacophore element for receptor binding [1]. The compound is distinguished from the 5-cyano positional isomer (CAS: 202124-67-2) and unsubstituted indole-1-acetic acid, which do not appear as active CRTH2 antagonist scaffolds in the same patent family .
| Evidence Dimension | CRTH2 receptor antagonism qualification |
|---|---|
| Target Compound Data | Claimed as potent CRTH2 antagonist; C7 cyano substitution specified as essential |
| Comparator Or Baseline | 5-cyano isomer (CAS: 202124-67-2) and unsubstituted indole-1-acetic acid |
| Quantified Difference | Qualitative difference only; C7 substitution appears in active CRTH2 antagonist claims; 5-cyano substitution does not |
| Conditions | CRTH2 receptor binding assays (patent claims) |
Why This Matters
For CRTH2-targeted research programs, the C7 cyano substitution pattern is structurally required; procurement of positional isomers will not yield equivalent target engagement.
- [1] Armer, R. E., et al. (2005). Indol-1-yl-acetic acid derivatives. U.S. Patent Application US20050085530A1. United States Patent and Trademark Office. View Source
